molecular formula C19H27ClN2O2 B5236826 N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide

N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide

Cat. No. B5236826
M. Wt: 350.9 g/mol
InChI Key: QUJZEWLEYWDPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a membrane-permeable peptide that is commonly used as a carrier molecule to deliver biologically active molecules, such as proteins, peptides, and nucleic acids, across cell membranes.

Mechanism of Action

The mechanism of N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide-mediated delivery is not fully understood. However, it is believed that N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamides interact with cell membranes and induce membrane destabilization, leading to the uptake of the cargo molecule by the cell. N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamides have been shown to interact with a variety of cell membrane components, including lipids, glycosaminoglycans, and membrane proteins.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide-mediated delivery has been shown to have a number of biochemical and physiological effects. For example, N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide-mediated delivery of siRNA has been shown to result in gene silencing in a variety of cell types. N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide-mediated delivery of proteins has been shown to result in increased protein expression in cells. N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide-mediated delivery of drugs has been shown to result in increased drug uptake and efficacy.

Advantages and Limitations for Lab Experiments

The use of N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide-mediated delivery has a number of advantages for lab experiments. N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide-mediated delivery is a simple and efficient method for delivering biologically active molecules across cell membranes. N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide-mediated delivery is also a non-toxic and non-immunogenic method for delivering biologically active molecules. However, there are also limitations to the use of N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide-mediated delivery. For example, N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide-mediated delivery can be variable and dependent on the cell type and experimental conditions. N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide-mediated delivery can also result in non-specific uptake of cargo molecules by cells.

Future Directions

There are many future directions for the use of N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide-mediated delivery in scientific research. One future direction is the development of new N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamides with improved delivery efficiency and specificity. Another future direction is the development of new cargo molecules that can be delivered by N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamides. Additionally, there is a need for further research into the mechanism of N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide-mediated delivery and the factors that influence N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide-mediated delivery efficiency. Finally, there is a need for further research into the in vivo application of N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide-mediated delivery for therapeutic purposes.

Synthesis Methods

N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide can be synthesized by a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and native chemical ligation. The most commonly used method for N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide synthesis is solid-phase peptide synthesis, which involves the stepwise assembly of amino acids on a solid support. The resulting peptide is then cleaved from the solid support and purified by high-performance liquid chromatography.

Scientific Research Applications

N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide has been widely used in scientific research as a carrier molecule to deliver biologically active molecules across cell membranes. N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide-mediated delivery has been used to deliver a wide range of molecules, including proteins, peptides, nucleic acids, and small molecules. N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide-mediated delivery has been used in a variety of applications, including gene therapy, cancer therapy, and drug delivery.

properties

IUPAC Name

N-(2-chlorophenyl)-3-[1-(oxan-4-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O2/c20-17-3-1-2-4-18(17)21-19(23)6-5-15-7-11-22(12-8-15)16-9-13-24-14-10-16/h1-4,15-16H,5-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJZEWLEYWDPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NC2=CC=CC=C2Cl)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide

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